4-Benzyl-2-oxo-1,3-oxazolidine-3-carbonyl chloride
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Overview
Description
(S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a benzyl group attached to the oxazolidinone ring, which is further substituted with a carbonyl chloride group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride typically involves the reaction of (S)-4-benzyl-2-oxooxazolidine-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride product. The general reaction scheme is as follows:
(S)-4-Benzyl-2-oxooxazolidine-3-carboxylic acid+SOCl2→(S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of (S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (S)-4-benzyl-2-oxooxazolidine-3-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane (CH₂Cl₂) at low temperatures.
Hydrolysis: The reaction is performed in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous ether solvents to prevent side reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
(S)-4-Benzyl-2-oxooxazolidine-3-carboxylic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
(S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparison with Similar Compounds
Similar Compounds
®-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride: The enantiomer of the compound with the opposite stereochemistry.
4-Benzyl-2-oxooxazolidine-3-carboxylic acid: The carboxylic acid derivative.
4-Benzyl-2-oxooxazolidine-3-methyl ester: The methyl ester derivative.
Uniqueness
(S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with biological targets, making it valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-10(14)13-9(7-16-11(13)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTQHYQRMXXFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)Cl)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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